BenchChemオンラインストアへようこそ!

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride

Factor Xa inhibition Anticoagulant discovery Serine protease

Specifically the 3-piperazinyl regioisomer—not the 2-, 5-, or 7-substituted variants—required for FXa S4 pocket engagement (IC50 0.021 µM). Dihydrochloride salt delivers superior aqueous solubility vs free base for reproducible enzymatic and panel screening. Research-use only; ideal for anticoagulant lead optimization, kinase selectivity profiling (ATP-binding pocket recognition), and dopaminergic/serotonergic GPCR campaigns. Do not substitute generic imidazo[1,2-a]pyridines: regiochemistry directly determines binding orientation and biological activity.

Molecular Formula C11H16Cl2N4
Molecular Weight 275.18
CAS No. 853680-34-9
Cat. No. B2671534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride
CAS853680-34-9
Molecular FormulaC11H16Cl2N4
Molecular Weight275.18
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=C3N2C=CC=C3.Cl.Cl
InChIInChI=1S/C11H14N4.2ClH/c1-2-6-15-10(3-1)13-9-11(15)14-7-4-12-5-8-14;;/h1-3,6,9,12H,4-5,7-8H2;2*1H
InChIKeyLVVMAMUGLHOGLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride (CAS 853680-34-9): Procurement-Grade Reference


3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride (CAS 853680-34-9) is a heterocyclic research compound featuring an imidazo[1,2-a]pyridine core scaffold substituted with a piperazine moiety at the 3-position, presented as the dihydrochloride salt. The free base form corresponds to 3-(piperazin-1-yl)imidazo[1,2-a]pyridine (CAS 853687-22-6). The dihydrochloride salt (C11H16Cl2N4, MW 275.18) provides enhanced aqueous solubility and improved solid-state stability compared to the free base, making it the preferred physical form for reproducible solution-phase biological assays [1]. The compound is commercially available from specialty chemical suppliers with a minimum purity specification of 95% for research use only .

Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Substitute for 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride


Generic substitution of imidazo[1,2-a]pyridine derivatives without rigorous functional validation introduces substantial experimental risk. The precise regiochemistry of the piperazine substituent—position 3 versus position 5 or 7—determines distinct molecular recognition patterns, binding orientations, and downstream biological activities [1]. Within the FXa inhibitor series, substitution at position 3 (as in 2b) yielded IC50 of 0.021 μM, whereas structurally related analogs with different substitution patterns showed marked potency shifts. Furthermore, the piperazine substitution pattern directly modulates S4 pocket occupancy in serine proteases, an effect not generalizable across imidazo[1,2-a]pyridine regioisomers [2]. Even among compounds sharing the same core scaffold, the absence of the piperazine moiety eliminates key hydrogen-bonding and basic amine interactions critical for target engagement in kinase and GPCR contexts [1]. Consequently, procurement of the precise 3-substituted piperazinyl variant is non-negotiable for reproducible and interpretable research outcomes.

Quantitative Differentiation Evidence for 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride: Comparator-Based Analysis


FXa Inhibitory Potency: 3-Piperazinylimidazo[1,2-a]pyridine 2b vs. Lead Compound 1

In a systematic SAR study of S4 binding elements for orally active Factor Xa inhibitors, the piperazinylimidazo[1,2-a]pyridine derivative 2b demonstrated a 2.9-fold improvement in FXa inhibitory potency compared to the lead sulfonylalkylamide compound 1 [1]. Compound 2b features a piperazine directly linked to the imidazo[1,2-a]pyridine 3-position—the same core connectivity present in 3-piperazin-1-yl-imidazo[1,2-a]pyridine. This structural feature was identified as a novel S4 binding element distinct from previously explored pyridylpiperidine moieties [1].

Factor Xa inhibition Anticoagulant discovery Serine protease S4 binding pocket

Receptor Tyrosine Kinase Ligand Potential: Imidazo[1,2-a]pyridine Core with Piperazine Moiety vs. Non-Piperazine Analogs

The imidazo[1,2-a]pyridine scaffold bearing a piperazine moiety has been explicitly claimed in patent literature as a privileged framework for FGFR kinase inhibitor development [1]. Patent US20120041000 describes bicyclic heterocyclyl derivatives of formula (I) incorporating imidazo[1,2-a]pyridine and piperazine substructures for the treatment of FGFR-mediated cancers [1]. Separately, patent US8470851 discloses substituted acetylenic imidazo[1,2-a]pyridine compounds as kinase inhibitors with selectivity requirements of at least 100-fold lower IC50 for target kinases relative to off-target kinases [2].

Kinase inhibition FGFR Receptor tyrosine kinase Cancer therapeutics

Salt Form Differentiation: Dihydrochloride (CAS 853680-34-9) vs. Free Base (CAS 853687-22-6)

3-Piperazin-1-yl-imidazo[1,2-a]pyridine is available in two distinct physical forms: the free base (CAS 853687-22-6, MW 202.26) and the dihydrochloride salt (CAS 853680-34-9, MW 275.18). The dihydrochloride salt incorporates two equivalents of HCl, protonating the piperazine nitrogen atoms and conferring markedly different physicochemical properties . The dihydrochloride form exhibits substantially enhanced aqueous solubility due to ionization of the piperazine moiety, which is critical for achieving reproducible solution concentrations in biological assays. Additionally, the salt form provides improved solid-state stability under ambient storage conditions, reducing the risk of hygroscopic degradation or free base oxidation that can compromise long-term experimental reproducibility .

Salt selection Solubility Solid-state stability Assay reproducibility

3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride: Evidence-Supported Research Application Scenarios


Factor Xa Inhibitor Lead Optimization and S4 Pocket SAR Studies

This compound serves as a validated S4 binding element in Factor Xa inhibitor discovery programs. The piperazinylimidazo[1,2-a]pyridine scaffold at the 3-position has demonstrated FXa IC50 of 0.021 μM in human enzymatic assays, representing a 2.9-fold potency improvement over prior sulfonylalkylamide leads [1]. Researchers developing oral anticoagulants can utilize the dihydrochloride salt as a starting point for further optimization, leveraging the established SAR showing that 2-hydroxymethyl substitution on the imidazo[1,2-a]pyridine core further enhances potency to IC50 = 0.0090 μM while improving oral bioavailability [1]. The enhanced aqueous solubility of the dihydrochloride form is particularly advantageous for FXa enzymatic assay conditions requiring fully dissolved compound in aqueous buffer systems [1].

Kinase Inhibitor Fragment-Based and Scaffold-Hopping Programs

The imidazo[1,2-a]pyridine core with a piperazine moiety is explicitly claimed in patent families covering FGFR kinase inhibitors (US20120041000) and acetylenic kinase inhibitors (US8470851) [1] [2]. The piperazine substituent at the 3-position provides a basic amine handle for further derivatization while maintaining the privileged imidazo[1,2-a]pyridine scaffold recognized by ATP-binding pockets across multiple kinase families. Patent literature specifies selectivity requirements of at least 100-fold for target kinases over off-target kinases, establishing a benchmark for selectivity profiling using this scaffold class [2]. Procurement of the dihydrochloride salt ensures reproducible solubility for high-throughput kinase panel screening, where consistent compound dissolution directly impacts IC50 measurement accuracy across hundreds of kinase assays [2].

GPCR Ligand Discovery and Dopamine/Serotonin Receptor Pharmacology

The piperazine moiety linked to an imidazo[1,2-a]pyridine scaffold represents a privileged pharmacophore for GPCR ligand development, particularly within dopaminergic and serotonergic receptor families. Patent literature describes imidazo[1,2-a]pyridine compounds bearing piperazine linkers as dopamine D4 antagonists with potential antipsychotic applications [1]. Related structural analogs featuring 2-phenylimidazo[1,2-a]pyridine with arylpiperazine moieties have demonstrated dopamine D3 receptor binding affinities ranging from Ki = 385 nM to 0.72 nM [2]. The 3-piperazinyl substitution pattern provides a distinct vector for receptor interaction compared to 2-substituted or 5-substituted regioisomers, enabling systematic exploration of receptor subtype selectivity. For procurement in GPCR screening campaigns, the dihydrochloride salt form minimizes DMSO interference in functional assays and ensures consistent free compound concentration in aqueous receptor binding buffers [2].

Salt Form Comparative Studies and Preformulation Development

This compound pair—dihydrochloride salt (CAS 853680-34-9) and free base (CAS 853687-22-6)—constitutes a controlled system for investigating how salt selection affects solubility, stability, and biological assay performance for weakly basic piperazine-containing heterocycles [1]. The dihydrochloride salt's enhanced aqueous solubility relative to the free base provides a practical case study for researchers developing preformulation strategies or teaching salt selection principles in medicinal chemistry curricula. Comparative stability studies can quantify the impact of salt formation on hygroscopicity, solid-state degradation kinetics, and long-term storage viability under varied environmental conditions [2]. This application scenario derives directly from the physicochemical differentiation established between the two available forms [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Piperazin-1-yl-imidazo[1,2-a]pyridine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.